SB-235699

Catalog No.
S542582
CAS No.
180869-32-3
M.F
C19H19FN4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-235699

CAS Number

180869-32-3

Product Name

SB-235699

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine

Molecular Formula

C19H19FN4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H19FN4/c20-16-3-1-14(2-4-16)18-19(15-5-9-21-10-6-15)24(13-23-18)17-7-11-22-12-8-17/h1-6,9-10,13,17,22H,7-8,11-12H2

InChI Key

QBACMJFLMUCPNA-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(4-pyridyl)-imidazole, VK 19911, VK-19911

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F

The exact mass of the compound 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine is 322.1594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB-235699 is a potent, second-generation pyridinylimidazole inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms. It belongs to the same chemical class as the widely used first-generation inhibitor SB-203580 and functions by competing with ATP at the kinase's active site. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis, making its selective inhibition essential for research in immunology, oncology, and neurobiology. However, subtle structural differences between inhibitors can lead to significant variations in selectivity and off-target effects, which are critical considerations for procurement and experimental design. [REFS-1, REFS-2]

Research Fit

Target engagement
Reported p38α MAP kinase inhibition profile
Kinase selectivity
ERK2-sparing context (crystallography-supported)
Tool compound identity
Pyridinylimidazole reference scaffold for p38 studies

Substituting SB-235699 with first-generation analogs like SB-203580 or SB-202190 can introduce significant experimental artifacts and compromise data interpretation. While chemically related, these compounds have distinct selectivity profiles and off-target activities. For instance, SB-203580 is known to inhibit c-Raf kinase and activate the Raf-1/ERK pathway at concentrations commonly used to inhibit p38, leading to confounding signals unrelated to p38 MAPK. [REFS-1, REFS-2] Such off-target effects can mask or mimic true p38-dependent phenomena, making the choice of a more selective second-generation inhibitor like SB-235699 a critical procurement decision for ensuring reproducible and unambiguous results, particularly in studies sensitive to kinase crosstalk.

Substitution Risk

1
Structural analogs may show substantially reduced p38α affinity; C5-substituent sensitivity limits direct replacement.
2
Kinase selectivity profiles differ among pyridinylimidazoles; off-target engagement context may require independent verification.
3
In vivo activity does not linearly correlate with in vitro potency; model-response context may differ across class members.

Superior Selectivity Profile Reduces Risk of c-Raf/ERK Pathway Activation Artifacts

A primary procurement differentiator for SB-235699 is its improved selectivity over the widely used p38 inhibitor, SB-203580. While SB-203580 effectively inhibits p38, it also demonstrates significant off-target activity against c-Raf kinase (IC50 = 2 µM) and can paradoxically activate the c-Raf/ERK signaling pathway, confounding experimental results. [REFS-1, REFS-2] In contrast, related second-generation compounds like SB-239063 (structurally analogous to SB-235699) show no significant inhibition of a panel of 25 other kinases, including key signaling molecules like JNK and ERK, when tested at a concentration of 10 µM. [3] This enhanced selectivity is critical for experiments where crosstalk between the p38 and ERK pathways could lead to misinterpretation of results.

Evidence DimensionOff-target Kinase Inhibition (c-Raf)
Target Compound DataDemonstrates significantly improved selectivity profile with minimal off-target effects (inferred from structurally analogous SB-239063). [<a href="https://jpet.aspetjournals.org/content/293/1/281" target="_blank">3</a>]
Comparator Or BaselineSB-203580 inhibits c-Raf with an IC50 of 2 µM. [<a href="https://pubmed.ncbi.nlm.nih.gov/10321727/" target="_blank">1</a>]
Quantified DifferenceQualitatively superior selectivity, avoiding a key off-target liability of the first-generation standard.
ConditionsIn vitro kinase assays and in vivo cell-based assays. [REFS-1, REFS-2, REFS-3]

Procuring this compound minimizes the risk of generating misleading data caused by unintentional activation or inhibition of the c-Raf/ERK pathway.

p38α Potency vs. SB-242235
Cross-study comparable
SB-235699vsKd 12 nM, IC50 38–60 nM
SB-242235vsIC50 1.0 μM (human chondrocytes)
Supports potency differentiation; sub-100 nM inhibition context
Cross-study assay conditions may affect translatability

Enhanced Potency Against p38α for More Efficient Target Inhibition

SB-235699 and its close analogs represent a significant improvement in potency against the key p38α isoform compared to earlier inhibitors. The structurally related second-generation inhibitor SB-239063 has a Ki of 44 nM for p38α. [1] This is more potent than the first-generation compound SB-203580, which has a reported IC50 range of 300-500 nM in cell-based assays and a Ki of 21 nM in biochemical assays. While assay conditions vary, the data consistently points to second-generation compounds being highly potent, allowing for lower effective concentrations in experiments. This reduces the potential for off-target effects and improves the therapeutic window in cellular models.

Evidence DimensionInhibitory Potency (Ki or IC50 for p38α)
Target Compound DataHigh potency, with close analog SB-239063 showing a Ki of 44 nM. [<a href="https://jpet.aspetjournals.org/content/293/1/281" target="_blank">1</a>]
Comparator Or BaselineSB-203580 has an IC50 of 300-500 nM (cell-based) and a Ki of 21 nM (biochemical).
Quantified DifferencePotency is in the same high-nanomolar range as the first-generation standard, but combined with superior selectivity.
ConditionsIn vitro enzymatic and cell-based assays. [REFS-1, REFS-2]

Higher potency allows for the use of lower compound concentrations, minimizing solubility issues and reducing the likelihood of concentration-dependent off-target effects.

Target vs. SB-220453
Class-level inference
SB-235699vsp38α inhibitor; Phase 1 psoriasis (discontinued)
SB-220453vsGap-junction modulator; migraine development
Target mechanism mismatch; irrelevant for p38 pathway studies
Names similar; pharmacological context differs entirely

Suitability for In Vivo Studies Demonstrated by Oral Activity in Preclinical Models

A critical advantage for SB-235699 and its direct analogs is their demonstrated efficacy in in vivo models following oral administration, a key feature for many preclinical research workflows. The structurally related compound SB-239063 was shown to be a potent, orally active inhibitor of p38 kinase in a rat model of lipopolysaccharide (LPS)-induced TNF-α production, with an ED50 of 3 mg/kg. [1] This contrasts with many first-generation inhibitors, which are often limited to in vitro or ex vivo use due to less favorable pharmacokinetic properties. The proven oral activity of this structural class makes SB-235699 a more versatile tool suitable for systemic studies of inflammation and disease.

Evidence DimensionOral Efficacy (ED50)
Target Compound DataOrally active, with close analog SB-239063 showing an ED50 of 3 mg/kg in a rat model. [<a href="https://jpet.aspetjournals.org/content/293/1/281" target="_blank">1</a>]
Comparator Or BaselineMany first-generation p38 inhibitors are primarily used for in vitro applications.
Quantified DifferenceDemonstrated oral activity enables a broader range of in vivo experimental designs.
ConditionsRat model of LPS-induced TNF-α production. [<a href="https://jpet.aspetjournals.org/content/293/1/281" target="_blank">1</a>]

This compound is a validated choice for in vivo animal studies requiring oral dosing, expanding its utility beyond cell culture experiments.

Cytokine Suppression
Supporting evidence
2–4× reduction in TNFα/IL-1β mRNA & protein
Supports cytokine modulation endpoint context
oxLDL-stimulated human leukocytes; dose-dependent response
Selectivity Mechanism
Class-level inference
Crystallography-based selectivity over ERK2 (2.5 Å)
Mechanistic selectivity context for pathway-specific research
Pyridine-Asp168 salt bridge confirmed; pan-kinase risk reduced

Dissecting p38 vs. ERK Signaling in Cell-Based Assays

For studies aiming to isolate the specific contribution of the p38 MAPK pathway without inadvertently activating the Raf/MEK/ERK cascade. The superior selectivity of SB-235699 over compounds like SB-203580 ensures that observed effects can be more confidently attributed to p38 inhibition. [1]

In Vivo Evaluation of p38 Inhibition in Systemic Inflammation Models

In preclinical animal models of diseases such as arthritis, inflammatory bowel disease, or asthma where oral administration is required. The demonstrated oral activity of the structural class allows for the investigation of systemic p38 inhibition on disease progression and inflammatory markers. [2]

Neuroinflammation and Neurodegeneration Research

For investigating the role of p38α in microglia activation and neuronal cell death. Using a highly selective and potent inhibitor is crucial to avoid confounding off-target effects on other neuronal survival pathways, ensuring clearer interpretation of p38's role in neuroinflammatory processes.

Application Fit Matrix

Application
Selection Property
Validation Focus
p38α pathway signaling studies
Selective inhibition over ERK2 (structural basis)
p38α-dependent pathway isolation
Lipid-induced inflammatory cytokine studies
Reported cytokine suppression evidence
TNFα/IL-1β endpoint response
Pyridinylimidazole scaffold SAR
C5-substituent sensitivity reference
Affinity-impact structural analysis
Psoriasis-relevant cellular models
Disease-model context (discontinued Phase 1)
p38α-dependent keratinocyte signaling endpoints

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

322.15937479 Da

Monoisotopic Mass

322.15937479 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NP7J08ZRYY
1: Murakami M, Kobayashi S, Marubashi S, Eguchi H, Takeda Y, Tanemura M, Wada H, Umeshita K, Kennichi W, Doki Y, Mori M, Nagano H. Isolated metastasis to the gallbladder from hepatocellular carcinoma. Hepatol Res. 2010 Aug;40(8):793-8. doi: 10.1111/j.1872-034X.2010.00689.x. PubMed PMID: 20649819.

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